2-(2-Cyclohexylidenehydrazinyl)-4-phenylthiazole
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Overview
Description
2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a thiazole ring substituted with a phenyl group and a cyclohexylidenehydrazinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyclohexanone and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is heated under reflux for several hours, followed by cooling and purification of the product through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its exploration as a potential therapeutic agent. Research is ongoing to evaluate its efficacy and safety in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyclohexylidenehydrazinyl)-4-(4-fluorophenyl)thiazole
- 2-(2-cyclohexylidenehydrazinyl)benzoic acid
- 2-(2-cycloalkylidenehydrazinyl)-6-chloro-N’-cyclo-alkylidenepyridine-4-carbohydrazide
Uniqueness
2-(2-cyclohexylidenehydrazinyl)-4-phenylthiazole stands out due to its specific combination of functional groups, which imparts unique chemical and biological propertiesFor instance, the presence of the phenyl group on the thiazole ring can influence its electronic properties and interactions with biological targets, distinguishing it from other related compounds .
Properties
Molecular Formula |
C15H17N3S |
---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3S/c1-3-7-12(8-4-1)14-11-19-15(16-14)18-17-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,18) |
InChI Key |
RQMWJSWLKXHIEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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